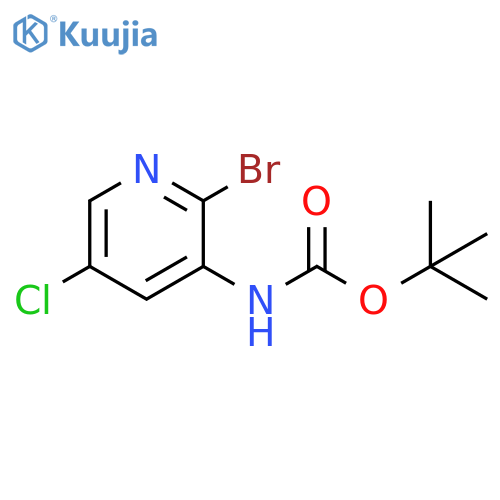Cas no 1870679-03-0 (Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester)
カーバミン酸、N-(2-ブロモ-5-クロロ-3-ピリジニル)-、1,1-ジメチルエチルエステルは、有機合成中間体として重要な化合物です。この物質は、ピリジン骨格にブロモとクロロのハロゲン置換基を持ち、高い反応性を示します。tert-ブチルエステル基の導入により、分子の安定性が向上し、取り扱いが容易になっています。特に医農薬品の合成において、有用な中間体として機能し、選択的な官能基変換が可能です。その特異的な構造は、複雑な分子構築における多様な変換反応に適しており、研究開発の効率化に貢献します。

1870679-03-0 structure
商品名:Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester
Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester
- tert-Butyl (2-bromo-5-chloropyridin-3-yl)carbamate
- EN300-6301953
- 3-(Boc-amino)-2-bromo-5-chloropyridine
- PS-19172
- SY317701
- 1870679-03-0
- tert-butyl N-(2-bromo-5-chloropyridin-3-yl)carbamate
- SCHEMBL25822309
- tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate
- F89586
- MFCD29942689
- 2-Bromo-5-chloro-N-Boc-3-aminopyridine
-
- インチ: 1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3,(H,14,15)
- InChIKey: FTEMSGRLEVGKEP-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1=CC(Cl)=CN=C1Br
計算された属性
- せいみつぶんしりょう: 305.97707g/mol
- どういたいしつりょう: 305.97707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 51.2Ų
Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1231338-25G |
tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate |
1870679-03-0 | 97% | 25g |
$865 | 2024-07-21 | |
| Enamine | EN300-6301953-0.25g |
tert-butyl N-(2-bromo-5-chloropyridin-3-yl)carbamate |
1870679-03-0 | 95.0% | 0.25g |
$579.0 | 2025-03-15 | |
| Enamine | EN300-6301953-0.5g |
tert-butyl N-(2-bromo-5-chloropyridin-3-yl)carbamate |
1870679-03-0 | 95.0% | 0.5g |
$603.0 | 2025-03-15 | |
| Enamine | EN300-6301953-0.05g |
tert-butyl N-(2-bromo-5-chloropyridin-3-yl)carbamate |
1870679-03-0 | 95.0% | 0.05g |
$528.0 | 2025-03-15 | |
| Enamine | EN300-6301953-2.5g |
tert-butyl N-(2-bromo-5-chloropyridin-3-yl)carbamate |
1870679-03-0 | 95.0% | 2.5g |
$1230.0 | 2025-03-15 | |
| 1PlusChem | 1P024TWI-500mg |
tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate |
1870679-03-0 | 95% | 500mg |
$58.00 | 2024-06-17 | |
| 1PlusChem | 1P024TWI-250mg |
tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate |
1870679-03-0 | 95% | 250mg |
$34.00 | 2024-06-17 | |
| eNovation Chemicals LLC | Y1231338-250g |
tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate |
1870679-03-0 | 97% | 250g |
$4520 | 2024-07-21 | |
| abcr | AB596314-1g |
tert-Butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate; . |
1870679-03-0 | 1g |
€192.60 | 2024-07-19 | ||
| Aaron | AR024U4U-1g |
tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate |
1870679-03-0 | 97% | 1g |
$92.00 | 2025-02-13 |
Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester 関連文献
-
1. Water
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
1870679-03-0 (Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester) 関連製品
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1870679-03-0)Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester

清らかである:99%/99%
はかる:5g/25g
価格 ($):248/720